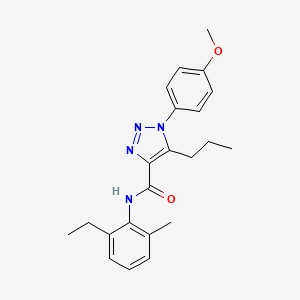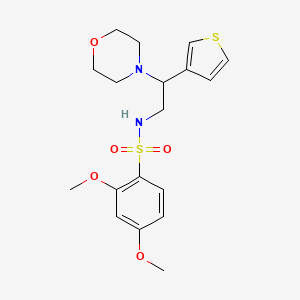
2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide” involves various methods. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the synthesis of such heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide” are often based on [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Applications De Recherche Scientifique
Antimicrobial Applications
- Antimycobacterial Activity: Novel thiourea derivatives bearing benzenesulfonamide moiety demonstrated significant activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) analysis showed the introduction of specific moieties, such as benzo[1,3]dioxol and 4-morpholinyl-4-phenyl, significantly enhanced antimycobacterial efficacy. This highlights the potential of benzenesulfonamide derivatives in tuberculosis treatment (Ghorab et al., 2017).
Neurological Applications
- Inhibition of Kynurenine 3-Hydroxylase: N-(4-Phenylthiazol-2-yl)benzenesulfonamides, structurally related to 2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide, have shown high-affinity inhibition of kynurenine 3-hydroxylase. This inhibition could be significant in neurological conditions, as these compounds blocked rat and gerbil kynurenine 3-hydroxylase after oral administration, impacting neurotransmitter pathways (Röver et al., 1997).
Cancer Research
- Anti-Breast Cancer Activity: A compound structurally similar to 2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide showed promising anti-breast cancer activity. Molecular docking studies suggested a strong binding affinity with estrogen receptors, indicating potential utility in breast cancer therapy (Kumar et al., 2021).
Respiratory Applications
- Idiopathic Pulmonary Fibrosis Treatment: Phosphatidylinositol 3-kinase inhibitors related to benzenesulfonamide derivatives were investigated for treating idiopathic pulmonary fibrosis. The research underscores the potential of these compounds in treating respiratory conditions (Norman, 2014).
Cardiovascular Applications
- Endothelin Receptor Antagonists: Biphenylsulfonamide derivatives, related to 2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide, have been identified as selective endothelin-A receptor antagonists. These compounds could be beneficial in cardiovascular diseases, as they inhibit the pressor effect caused by endothelin-1, a potent vasoconstrictor (Murugesan et al., 1998).
Enzyme Inhibition
- Carbonic Anhydrase Inhibition: Sulfonamides incorporating triazine motifs exhibited inhibitory activity against enzymes like acetylcholinesterase and tyrosinase. These enzymes are linked to diseases like Alzheimer's and Parkinson's, suggesting potential therapeutic applications (Lolak et al., 2020).
Orientations Futures
The future directions for research on “2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide” and similar compounds could involve further exploration of their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties . The development of new effective methods for their synthesis could also be a focus .
Propriétés
IUPAC Name |
2,4-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S2/c1-23-15-3-4-18(17(11-15)24-2)27(21,22)19-12-16(14-5-10-26-13-14)20-6-8-25-9-7-20/h3-5,10-11,13,16,19H,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDVYLWMVWDWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

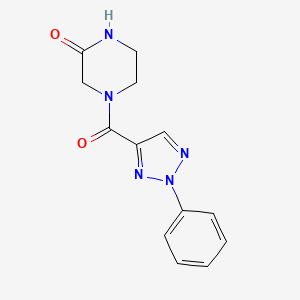
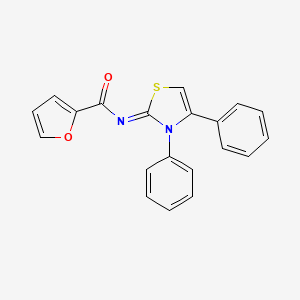
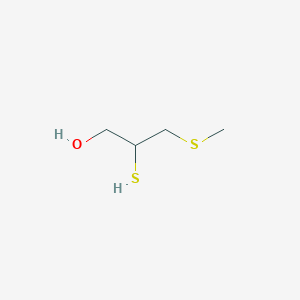
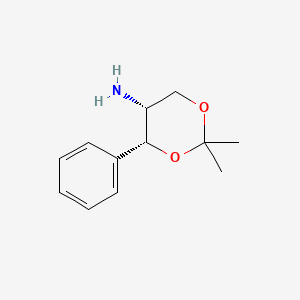
![(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2889065.png)
![1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889066.png)
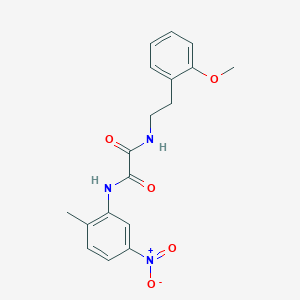
![N-benzyl-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2889070.png)
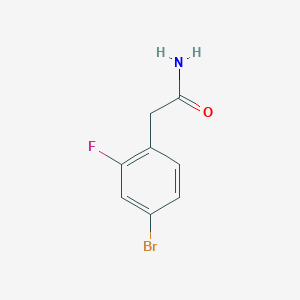
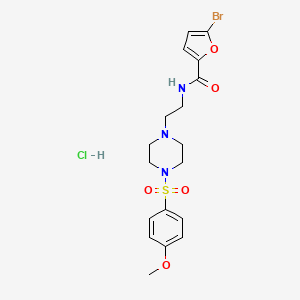
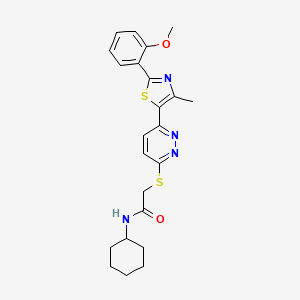
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2889076.png)
![2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2889078.png)
